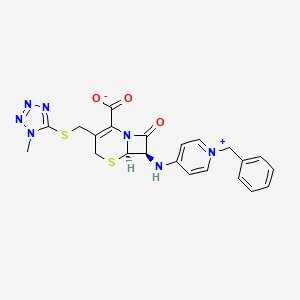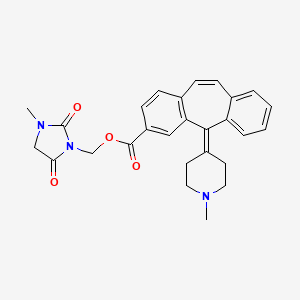![molecular formula C30H42N2O9 B1673876 2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide CAS No. 819812-04-9](/img/structure/B1673876.png)
2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide
Overview
Description
KW-2478 is a novel heat shock protein 90 (Hsp90) inhibitor. Heat shock protein 90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of many oncogenic proteins. KW-2478 has shown significant potential in inhibiting the growth of multiple myeloma cells and other hematological malignancies .
Mechanism of Action
KW-2478, also known as 2-(2-ethyl-3,5-dihydroxy-6-(3-methoxy-4-(2-morpholinoethoxy)benzoyl)phenyl)-N,N-bis(2-methoxyethyl)acetamide or KW-2478 free base, is a novel non-ansamycin heat shock protein 90 (Hsp90) inhibitor .
Target of Action
The primary target of KW-2478 is the heat shock protein 90 (Hsp90) . Hsp90 plays a crucial role in chaperoning oncogenic client proteins in multiple myeloma (MM) cells .
Mode of Action
KW-2478 inhibits Hsp90, resulting in impaired signal transduction, inhibition of cell proliferation, and the induction of apoptosis in tumor cells . It is associated with the degradation of well-known client proteins as well as a decrease in immunoglobulin heavy chain (IgH) translocation products (FGFR3, c-Maf, and cyclin D1) .
Biochemical Pathways
The inhibition of Hsp90 by KW-2478 results in the destabilization of its client proteins and their proteasomal degradation . This affects multiple crucial signaling pathways in cancer, including the BCR/ABL and MAPK signaling pathways . KW-2478 also depletes the Hsp90 client Cdk9, a transcriptional kinase, and the phosphorylated 4E-BP1, a translational inhibitor .
Result of Action
Exposure of KW-2478 to MM cells resulted in growth inhibition and apoptosis . In the efficacy evaluable phase I/II population treated at the RP2D, the objective response rate was 39.2%, and the clinical benefit rate was 51.9% . KW-2478 showed a significant suppression of tumor growth and induced the degradation of client proteins in tumors .
Action Environment
The action of KW-2478 can be influenced by environmental factors such as the presence of other drugs. For example, KW-2478 shows synergistic anti-myeloma activity with bortezomib (BTZ) in preclinical studies . The good tolerability of the combination of KW-2478 and BTZ supports further exploration of alternate dosing schedules and combinations .
Biochemical Analysis
Biochemical Properties
KW-2478 interacts with Hsp90, a chaperone protein that plays a crucial role in the folding and function of several oncogenic client proteins . The inhibition of Hsp90 by KW-2478 leads to the degradation of these client proteins, thereby disrupting various biochemical reactions .
Cellular Effects
KW-2478 has been shown to inhibit the growth of cancer cells and induce apoptosis . It weakens the BCR/ABL and MAPK signaling pathways, leading to an increase in p27 and p21 expression and a decrease in cyclin B1 expression, which results in G2/M phase arrest .
Molecular Mechanism
The molecular mechanism of KW-2478 involves the inhibition of Hsp90’s chaperone function, leading to the degradation of client proteins . This includes a decrease in IgH translocation products such as FGFR3, c-Maf, and cyclin D1 . KW-2478 also depletes the Hsp90 client Cdk9, a transcriptional kinase, and the phosphorylated 4E-BP1, a translational inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, KW-2478 has shown to have a terminal half-life of approximately 6 hours . It has demonstrated significant suppression of tumor growth and induced the degradation of client proteins in tumors .
Dosage Effects in Animal Models
In animal models, KW-2478 has shown more favorable pharmacologic activities than 17-AAG, another Hsp90 inhibitor . It has been observed to significantly suppress tumor growth and reduce both serum M protein and tumor burden in the bone marrow .
Metabolic Pathways
The metabolic pathways of KW-2478 involve its interaction with Hsp90 and the subsequent degradation of client proteins . This affects various signaling pathways, including the BCR/ABL and MAPK pathways .
Preparation Methods
The synthesis of KW-2478 involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through various chemical reactions such as condensation, cyclization, and functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods focus on optimizing the yield and purity of KW-2478 through scalable processes and stringent quality control measures .
Chemical Reactions Analysis
KW-2478 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
KW-2478 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: KW-2478 is used as a tool compound to study the role of heat shock protein 90 in various biochemical pathways.
Biology: It is employed in research to understand the molecular mechanisms of protein folding and stability.
Medicine: KW-2478 has shown promising results in preclinical and clinical studies for the treatment of multiple myeloma and other hematological malignancies. It is being investigated for its potential to overcome drug resistance and improve patient outcomes.
Industry: KW-2478 is used in the development of new therapeutic agents and as a reference compound in drug discovery and development
Comparison with Similar Compounds
KW-2478 is compared with other heat shock protein 90 inhibitors such as 17-allylamino-17-demethoxygeldanamycin (17-AAG) and tanespimycin. Unlike these compounds, KW-2478 has improved pharmacological properties, including better water solubility and reduced hepatotoxicity. This makes KW-2478 a more favorable candidate for clinical development. Similar compounds include:
- 17-allylamino-17-demethoxygeldanamycin (17-AAG)
- Tanespimycin
- Bortezomib (when used in combination with KW-2478 for enhanced anti-tumor activity)
KW-2478’s uniqueness lies in its ability to target a broader range of oncogenic proteins and its potential to overcome limitations associated with other heat shock protein 90 inhibitors .
Properties
IUPAC Name |
2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O9/c1-5-22-23(19-28(35)32(11-13-37-2)12-14-38-3)29(25(34)20-24(22)33)30(36)21-6-7-26(27(18-21)39-4)41-17-10-31-8-15-40-16-9-31/h6-7,18,20,33-34H,5,8-17,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUXSYAXEKYYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2)OCCN3CCOCC3)OC)CC(=O)N(CCOC)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231491 | |
| Record name | KW-2478 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819812-04-9 | |
| Record name | KW-2478 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0819812049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KW-2478 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KW-2478 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY50S617NM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid](/img/structure/B1673794.png)


![(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1673803.png)

![[(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673805.png)
![(betaR,gammaS)-4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-gamma-hydroxy-beta-methylbenzenebutanoic acid sodium salt](/img/structure/B1673807.png)
![6-Hydroxybenzo[b]thiophene-2-sulfonamide](/img/structure/B1673808.png)

![Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1673811.png)
![(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1673814.png)
![(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1673815.png)
![sodium;(6R,7S)-7-[(1-benzylpyridin-4-ylidene)amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673816.png)
